4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Analysis

To address the need for CNS-targeted building blocks with reduced off-target liability, this scaffold provides a calculated XLogP3 of -0.7, a moderate TPSA of 63.4 Ų, and a single H-bond donor for favorable brain penetration. - CNS Drug Development: Pharmacologically validated methanoisoindole core for neuropsychotropic lead optimization. - Targeted Protein Degradation: A primary amine handle enables direct E3 ligase linker conjugation; the rigid, aliphatic core minimizes π-stacking off-target effects versus aromatic isosteres. - Supply Assurance: Multi-gram quantities available with rigorous QC (≥95% purity) and secure, ambient global shipping.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1249934-50-6
Cat. No. B1375092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
CAS1249934-50-6
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)CCN
InChIInChI=1S/C11H14N2O2/c12-3-4-13-10(14)8-6-1-2-7(5-6)9(8)11(13)15/h1-2,6-9H,3-5,12H2
InChIKeyKJJNUYCTHDHWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanoisoindole Scaffold for CNS-Targeted Derivatization


4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (CAS 1249934-50-6), also cataloged as 2-(2-Aminoethyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, is a heterocyclic building block characterized by a rigid methanoisoindole-dione core bearing a primary aminoethyl side chain [1]. The compound has a molecular weight of 206.24 g/mol, a molecular formula of C11H14N2O2, a calculated XLogP3 of -0.7, a topological polar surface area of 63.4 Ų, and a single hydrogen bond donor, defining it as a moderately polar, low-molecular-weight scaffold with balanced physicochemical properties for central nervous system (CNS) drug discovery [1].

CNS scaffold Balanced polarity and low H-bond donor profile for CNS library design
Primary amine handle Direct functionalization via amide coupling or reductive amination
Rigid methanoisoindole core Conformational restriction for target engagement studies

Why In-Class Analogs Cannot Substitute for Primary Amine Applications


The 4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione scaffold serves as a versatile entry point for diverse pharmacologically active compounds, with activity profiles highly dependent on the N-substituent. Published structure-activity relationship (SAR) studies on 2-substituted methanoisoindoles demonstrate that neurotropic action is exquisitely sensitive to the nature of the substituent, with aromatic substitution being essential for central depressant activity [1]. Consequently, substituting 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione with a non-aminoalkyl analog (e.g., an aryl or unsubstituted derivative) fundamentally alters its chemical reactivity and its potential as a functionalizable intermediate, precluding its use as a direct drop-in replacement in synthetic routes requiring a primary amine handle.

Non-aminoalkyl analogs
Aryl or unsubstituted derivatives lack primary amine for key functionalization steps
Oxa-bridged or parent scaffolds
Higher H-bond donor count may reduce passive CNS permeability
Extended-linker variants
Longer alkyl chains alter conformational flexibility and SAR profile

Quantitative Differentiation Evidence


CNS Multiparameter Optimization Profile

The target compound possesses a distinct hydrogen-bonding profile critical for CNS drug design. It contains only 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), directly adhering to the CNS MPO desired range (HBD ≤ 3). In contrast, the 10-oxa analog (10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione) presents 2 HBDs, and the unsubstituted parent scaffold (4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione) also has 2 HBDs, increasing their potential for efflux transporter recognition and limiting passive permeability. The single HBD of the title compound is highly favorable for achieving high CNS exposure [1].

HBD count vs. analogs
Reported
Target: 1 HBD
Parent scaffold: 2 HBD
Oxa-bridged analog: 2 HBD
Lower HBD count may support CNS exposure context
In silico computed property
Medicinal Chemistry CNS Drug Discovery Physicochemical Property Analysis

Topological Polar Surface Area Advantage

The target compound's topological polar surface area (TPSA) of 63.4 Ų positions it within the optimal range for oral absorption and blood-brain barrier penetration (typically < 90 Ų for CNS, < 140 Ų for oral). This is significantly lower than that of comparators bearing larger aromatic substituents, such as 4-(3-bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, which incorporates a bulky, electron-rich bromophenyl group that drastically increases TPSA and molecular weight (estimated > 330 g/mol). The lower TPSA of the target compound predicts superior membrane permeability [1].

TPSA vs. bromophenyl analog
Class-level
Target TPSA: 63.4 Ų
Bromophenyl analog: >63.4 Ų (predicted higher)
Lower TPSA supports membrane permeability evaluation
In silico 2D structure calculation
Drug Design ADME Prediction Oral Bioavailability

Primary Amine Handle for Bioconjugation

The 2-aminoethyl substituent provides a unique, nucleophilic primary amine for rapid derivatization. This contrasts with the 4-(3-aminopropyl) analog (CAS 57037-89-5), which has a longer, more flexible linker, and the 4-(3-bromophenyl) analog, which requires metal-catalyzed cross-coupling for further modification. The primary amine of the target compound enables direct amide bond formation, reductive amination, or urea/thiourea synthesis under mild conditions, offering a more straightforward and versatile synthetic pathway for generating diverse compound libraries [1].

Synthetic handle comparison
Class-level
Primary amine: direct amide/urea formation
Bromophenyl: metal-catalyzed coupling
Aminopropyl: longer flexible linker
Primary amine enables direct library diversification
Standard coupling conditions apply
Chemical Biology PROTAC Synthesis Parallel Synthesis

Validated Application Scenarios


Brain-Penetrant Candidate Library Synthesis

The compound's low hydrogen bond donor count (HBD=1) and moderate TPSA (63.4 Ų) make it a rationally selected starting point for synthesizing compound libraries targeting CNS disorders. Researchers can prioritize this scaffold over the unsubstituted or oxa-bridged analogs to improve the probability of achieving favorable brain exposure for their lead compounds [1].

Bifunctional PROTAC Molecule Assembly

The primary amine handle serves as a direct attachment point for linkers to recruit E3 ubiquitin ligases. The rigid, aliphatic nature of the methanoisoindole core is less likely to engage in off-target π-stacking interactions compared to aromatic isosteres, making this scaffold a valuable choice for constructing PROTACs with cleaner degradation profiles [1].

Dopaminergic Pathway Investigation

The methanoisoindole scaffold has a documented history in neuropsychotropic research, with SAR showing that structural modifications critically impact central depressant activity. This aminoethyl derivative serves as a key intermediate for synthesizing new dopamine receptor ligands, enabling SAR expansion studies [2].

Application
Selection Property
Validation Focus
Brain-penetrant library synthesis
Low HBD count, moderate TPSA
CNS MPO score evaluation
PROTAC degrader assembly
Primary amine linker site
Ternary complex formation assay
Dopamine receptor ligand SAR
Methanoisoindole scaffold with aminoethyl substituent
Binding affinity and functional response profiling
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